molecular formula C20H20N2O3S2 B7647029 1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B7647029
M. Wt: 400.5 g/mol
InChI Key: NZZIQEWWSSNBQD-UHFFFAOYSA-N
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Description

1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a benzothiophene core linked to a piperazine ring, which is further substituted with a sulfonyl group and a methylphenyl group

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-15-6-8-17(9-7-15)27(24,25)22-12-10-21(11-13-22)20(23)19-14-16-4-2-3-5-18(16)26-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZIQEWWSSNBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenes and suitable electrophiles. The piperazine ring is then introduced via nucleophilic substitution reactions. The sulfonyl and methylphenyl groups are added through sulfonation and Friedel-Crafts alkylation reactions, respectively. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The benzothiophene core can intercalate with DNA or proteins, while the piperazine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The sulfonyl group can participate in redox reactions, influencing the compound’s overall activity and stability .

Comparison with Similar Compounds

Similar compounds to 1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone include:

    1-Benzothiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone: Differing by a methoxy group, this compound may exhibit different reactivity and biological activity.

    1-Benzothiophen-2-yl-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone:

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